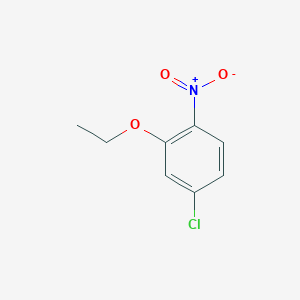

4-Chloro-2-ethoxy-1-nitrobenzene

Description

Significance of Substituted Nitrobenzene (B124822) Derivatives in Organic Chemistry

Substituted nitrobenzene derivatives are a cornerstone of modern organic chemistry. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring. quizlet.comresearchgate.netlibretexts.org This electronic effect makes the benzene (B151609) ring less reactive towards electrophilic aromatic substitution and directs incoming substituents primarily to the meta position. libretexts.orgrsc.org Conversely, it activates the ring for nucleophilic aromatic substitution, a key reaction in the synthesis of many complex molecules.

The versatility of the nitro group extends beyond its directing effects. It can be readily reduced to an amino group, providing a gateway to a vast array of other functionalities. This transformation is fundamental in the industrial synthesis of dyes, pharmaceuticals, and polymers. researchgate.net Furthermore, the presence of a nitro group can impart specific biological activities to a molecule. acs.orgscielo.brresearchgate.net

Contextualization of Halogenated and Alkoxy Nitroaromatics

The presence of both a halogen (chloro group) and an alkoxy (ethoxy group) on the nitrobenzene core of 4-Chloro-2-ethoxy-1-nitrobenzene places it at the intersection of two important classes of compounds.

Halogenated Nitroaromatics: The incorporation of halogen atoms into nitroaromatic compounds has a profound impact on their chemical and physical properties. Halogens are electron-withdrawing groups and further deactivate the aromatic ring towards electrophilic substitution. Their presence can also influence the regioselectivity of reactions and provide a handle for further functionalization through cross-coupling reactions. Halogenated nitroaromatics are widely used as intermediates in the synthesis of agrochemicals and pharmaceuticals. nih.govnih.gov For instance, para-chloronitrobenzene is a precursor to various derivatives like p-nitrophenol and p-nitroaniline. researchgate.net

Alkoxy Nitroaromatics: The alkoxy group, in this case, an ethoxy group, is an electron-donating group. learncbse.in This property can modulate the electronic nature of the nitroaromatic system, influencing its reactivity and physical characteristics. Alkoxy groups are known to play a role in the biological activity of many compounds and are often introduced to improve pharmacokinetic properties. rsc.org The interplay between the electron-withdrawing nitro and chloro groups and the electron-donating ethoxy group in this compound creates a unique electronic environment that can be exploited in chemical synthesis.

Current Research Landscape of this compound

Current research on this compound primarily revolves around its synthesis and its use as a building block in the creation of more complex molecules. The compound is typically synthesized from 2,4-dichloronitrobenzene (B57281) through a nucleophilic aromatic substitution reaction with sodium ethoxide. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 29604-25-9 chemicalbook.com |

| Molecular Formula | C₈H₈ClNO₃ chemicalbook.comguidechem.com |

| Molecular Weight | 201.61 g/mol chemicalbook.comguidechem.com |

| XLogP3 | 2.6 lookchem.com |

| Hydrogen Bond Donor Count | 0 lookchem.com |

| Hydrogen Bond Acceptor Count | 3 guidechem.comlookchem.com |

| Rotatable Bond Count | 2 guidechem.comlookchem.com |

| Topological Polar Surface Area | 55 Ų guidechem.com |

This table presents key physicochemical properties of this compound.

While specific, large-scale applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds of interest in medicinal chemistry and materials science. The combination of a halogen, an alkoxy group, and a reducible nitro group makes it a valuable intermediate for generating molecular diversity. Further research is likely to focus on exploring the reactivity of this compound and its potential as a precursor for novel functional materials and pharmacologically active agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQSMJVVERBZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350168 | |

| Record name | 4-chloro-2-ethoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29604-25-9 | |

| Record name | 4-chloro-2-ethoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-ethoxy-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Ethoxy 1 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of 4-Chloro-2-ethoxy-1-nitrobenzene is predicted to exhibit distinct signals corresponding to the aromatic and ethoxy protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. Based on the analysis of similar compounds, such as 2-chloro-4-nitoranisole chemicalbook.com, the proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field. The other two aromatic protons would resonate at higher fields, with their precise chemical shifts and coupling constants determined by the electronic effects of the chloro and ethoxy substituents. For the ethoxy group, a quartet and a triplet are anticipated. The methylene (B1212753) protons (-OCH₂-) would appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) would present as a triplet.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum of this compound is expected to show eight distinct signals. The carbon atoms in the aromatic ring will have chemical shifts influenced by the substituents. The carbon bearing the nitro group is expected to be significantly downfield, while the carbon attached to the ethoxy group will also be deshielded. The carbon bearing the chlorine atom will also exhibit a downfield shift. The remaining aromatic carbons will appear at chemical shifts typical for substituted benzene rings. The two carbons of the ethoxy group will be found in the aliphatic region of the spectrum. Comparison with the ¹³C NMR data of 4-chloronitrobenzene chemicalbook.com and 1-chloro-2,5-dimethoxy-4-nitrobenzene chemicalbook.com can aid in the assignment of the aromatic signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

This table is predictive and based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 115 - 150 |

| -OCH₂- | ~4.1 (quartet) | ~65 |

| -CH₃ | ~1.4 (triplet) | ~15 |

| C-Cl | N/A | ~125-135 |

| C-OR | N/A | ~150-160 |

| C-NO₂ | N/A | ~140-150 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between protons. sdsu.edu Cross-peaks in the COSY spectrum would connect protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would allow for the definitive assignment of the aromatic protons by tracing their connectivity around the ring. It would also show a correlation between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the direct one-bond correlations between protons and the carbon atoms they are attached to. nanalysis.com Each cross-peak in the HSQC spectrum would link a proton signal to its corresponding carbon signal, greatly simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (those without attached protons) by observing their correlations to nearby protons. For instance, the carbon atom attached to the nitro group could be identified by its correlation to the ortho proton.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing insights into the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. nih.gov For this compound, with the molecular formula C₈H₈ClNO₃, the predicted monoisotopic mass is 201.0193 Da. nih.gov HRMS can confirm this exact mass, which in turn verifies the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass but different atomic compositions.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Predicted Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₈H₈ClNO₃ | 201.0193 |

| [M+H]⁺ | C₈H₉ClNO₃ | 202.0265 |

| [M+Na]⁺ | C₈H₈ClNaNO₃ | 224.0084 |

Fragmentation Pathways and Structural Insights

In addition to determining the molecular weight, mass spectrometry can provide structural information by analyzing the fragmentation patterns of the molecule upon ionization. The fragmentation of this compound is expected to be influenced by the presence of the nitro, chloro, and ethoxy groups.

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the loss of nitric oxide (NO). nih.gov The ethoxy group can undergo fragmentation as well, for instance, through the loss of an ethyl radical or ethylene. The fragmentation of ethers often occurs alpha to the oxygen atom. libretexts.org

Predicted fragmentation pathways for this compound could include:

Loss of the nitro group: [M - NO₂]⁺

Loss of the ethoxy group: [M - OCH₂CH₃]⁺

Loss of an ethyl radical from the ethoxy group: [M - CH₂CH₃]⁺

Cleavage of the ether bond with subsequent rearrangements.

The analysis of these fragmentation patterns can help to confirm the presence and location of the different functional groups on the benzene ring.

X-ray Crystallography for Solid-State Structural Analysis (as applied to analogous compounds)

For instance, the crystal structure of 1-chloro-2-methyl-4-nitrobenzene reveals that the molecule is nearly planar, with a small dihedral angle between the nitro group and the phenyl ring. researchgate.net The crystal packing is stabilized by a combination of π-π stacking interactions between adjacent benzene rings, C-H···O hydrogen bonds, and close Cl···O contacts. researchgate.net

Similarly, in the crystal structure of 3-chloro-N-(2-nitro-phenyl)benzamide, the molecule adopts a conformation influenced by intramolecular hydrogen bonding, and the crystal packing is dictated by weak C-H···O hydrogen bonds. nih.gov

Crystal Packing and Intermolecular Interactions

As of the latest literature search, a definitive experimental crystal structure for this compound is not publicly available in crystallographic databases. However, valuable insights can be drawn from the analysis of closely related structures, such as 1-chloro-2-methyl-4-nitrobenzene, and from computational predictions. researchgate.net

In the solid state, the packing of this compound molecules is expected to be governed by a combination of weak intermolecular forces. These likely include van der Waals forces, dipole-dipole interactions arising from the polar nitro group and the carbon-chlorine bond, and potentially weak C-H···O hydrogen bonds involving the ethoxy and nitro groups. The presence of the bulky ethoxy group, in contrast to a methyl group, may influence the efficiency of crystal packing and lead to different intermolecular contacts compared to its methyl analogue.

Conformational Analysis and Dihedral Angles

The conformation of this compound is primarily determined by the rotational freedom around the C-O bond of the ethoxy group and the C-N bond of the nitro group. The orientation of the ethoxy group relative to the benzene ring and the twist of the nitro group out of the ring plane are key conformational parameters.

Based on computational models and data from analogous structures, the nitro group is expected to be slightly twisted out of the plane of the benzene ring. For instance, in 1-chloro-2-methyl-4-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is reported to be 6.2(3)°. researchgate.net A similar, relatively small dihedral angle would be expected for this compound, as significant deviation from planarity would disrupt the π-conjugation between the nitro group and the aromatic ring.

The conformation of the ethoxy group will be influenced by steric interactions with the adjacent nitro group. The C-C-O-C dihedral angle will adopt a value that minimizes these steric clashes. It is likely that the ethyl group will be oriented away from the nitro group to achieve a stable, low-energy conformation. The presence of two rotatable bonds in the molecule suggests the possibility of conformational polymorphism, where different crystalline forms could arise from different molecular conformations. lookchem.comnih.gov

| Parameter | Predicted/Inferred Value | Source |

| Nitro Group Dihedral Angle | ~6° (inferred from 1-chloro-2-methyl-4-nitrobenzene) | researchgate.net |

| Rotatable Bond Count | 2 | lookchem.comnih.gov |

| Hydrogen Bond Acceptor Count | 3 | lookchem.com |

UV-Visible Spectroscopy for Electronic Properties and Reaction Monitoring

UV-Visible spectroscopy is a powerful technique for probing the electronic structure of molecules and for monitoring the progress of chemical reactions in real-time.

Electronic Absorption Characteristics

The UV-Visible absorption spectrum of this compound is expected to be dominated by the electronic transitions within the substituted nitrobenzene (B124822) chromophore. Nitrobenzene itself exhibits a strong absorption band around 268.5 nm, which is attributed to a π→π* transition. spcmc.ac.in The presence of substituents on the benzene ring will modulate the position and intensity of this absorption.

The ethoxy group, being an electron-donating group, and the chloro group, which is electron-withdrawing but also has lone pairs that can participate in resonance, will influence the energy of the molecular orbitals. Generally, electron-donating groups cause a bathochromic (red) shift of the main absorption band, while electron-withdrawing groups can have a more complex effect. spcmc.ac.incdnsciencepub.com Therefore, the primary π→π* transition for this compound is expected to be shifted to a longer wavelength compared to unsubstituted nitrobenzene. A weaker n→π* transition, associated with the excitation of a non-bonding electron from the nitro group to an anti-bonding π* orbital, may also be observable at longer wavelengths. nih.gov

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |

| Nitrobenzene | 268.5 | 7800 | Not Specified |

| This compound | Predicted >268.5 | N/A | N/A |

In-situ Monitoring of Chemical Transformations

UV-Visible spectroscopy is an ideal tool for the in-situ monitoring of chemical reactions involving colored or UV-active species. spectroscopyonline.comnih.gov The synthesis of this compound, for example, can be achieved through the nucleophilic aromatic substitution of 2,4-dichloronitrobenzene (B57281) with sodium ethoxide. chemicalbook.com

During this reaction, the starting material, reactant, and product will have distinct UV-Visible absorption spectra. By monitoring the change in absorbance at a wavelength where one of the species has a strong and unique absorption, the progress of the reaction can be followed in real-time. For instance, if the product, this compound, absorbs at a longer wavelength than the reactant, 2,4-dichloronitrobenzene, an increase in absorbance at that specific wavelength would indicate the formation of the product. This allows for the determination of reaction kinetics, the identification of reaction intermediates, and the optimization of reaction conditions without the need for isolating samples from the reaction mixture. spectroscopyonline.com

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Ethoxy 1 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Chloro-2-ethoxy-1-nitrobenzene, these calculations would reveal how the interplay between the electron-withdrawing nitro group and the electron-donating ethoxy group, as well as the inductive effect of the chloro group, dictates the molecule's geometry, stability, and electronic landscape.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the key structural parameters of interest would be the bond lengths and angles involving the substituents and the benzene (B151609) ring.

Based on studies of similar compounds, it is expected that the strong electron-withdrawing nature of the nitro group and the electron-donating character of the ethoxy group would lead to a noticeable distortion of the benzene ring from a perfect hexagon. The C-N bond of the nitro group and the C-O bond of the ethoxy group are expected to have some double bond character due to resonance, resulting in shorter bond lengths than typical single bonds. dntb.gov.ua The planarity of the nitro group with respect to the benzene ring is a critical factor influencing its electron-withdrawing capacity. d-nb.info

Illustrative Optimized Geometry Parameters for Substituted Nitrobenzenes

This table presents hypothetical, yet realistic, bond length and angle values for this compound based on data from analogous compounds. Actual values would require specific DFT calculations.

| Parameter | Expected Value Range | Influence of Substituents |

| C-NO₂ Bond Length | 1.45 - 1.48 Å | Shortened due to resonance with the ring. |

| N-O Bond Lengths | 1.21 - 1.24 Å | Influenced by the overall electron density on the nitro group. dntb.gov.ua |

| C-Cl Bond Length | 1.73 - 1.76 Å | Standard length for a chloro-aromatic bond. |

| C-O (ethoxy) Bond Length | 1.35 - 1.38 Å | Shortened due to resonance of the oxygen lone pair with the ring. |

| O-N-O Angle | 123° - 126° | Sensitive to the electronic environment. d-nb.info |

The distribution of electrons within the this compound molecule is highly uneven due to the differing electronegativities of the atoms and the combined electronic effects of the substituents. This can be visualized using molecular electrostatic potential (MEP) maps, which plot the electrostatic potential onto the electron density surface of the molecule.

It is predicted that the MEP of this compound would show a strongly negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating a region of high electron density and a likely site for electrophilic attack. Conversely, the regions around the hydrogen atoms of the benzene ring and the ethoxy group would exhibit a positive potential (blue), while the area around the chlorine atom would be moderately negative. The carbon atom attached to the nitro group is expected to be highly electron-deficient. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the LUMO is related to a molecule's electron affinity, while the HOMO energy relates to its ionization potential. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.

For this compound, the presence of the nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. researchgate.net The LUMO is likely to be localized primarily over the nitrobenzene (B124822) ring, particularly on the carbon atoms ortho and para to the nitro group. The HOMO, influenced by the electron-donating ethoxy group, would likely have significant contributions from the oxygen atom's lone pairs and the aromatic ring. A smaller HOMO-LUMO gap generally implies higher reactivity.

Illustrative FMO Data for Substituted Nitrobenzenes

This table provides representative energy values for frontier molecular orbitals based on studies of similar nitroaromatic compounds. researchgate.net Specific values for this compound would need to be calculated.

| Molecular Orbital | Expected Energy Range (eV) | Implication for Reactivity |

| HOMO | -7.0 to -8.5 | Region susceptible to electrophilic attack. |

| LUMO | -2.5 to -4.0 | Region susceptible to nucleophilic attack; lower energy indicates higher electron affinity. researchgate.net |

| HOMO-LUMO Gap | 3.0 to 5.0 | A smaller gap suggests higher polarizability and greater chemical reactivity. |

Reaction Pathway Modeling and Transition State Characterization

Nitroaromatic compounds are well-known to undergo nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. mdpi.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. acs.org

In the case of this compound, a nucleophile could potentially attack the carbon atom bearing the chloro group. The strong electron-withdrawing nitro group is crucial for this reaction as it stabilizes the negatively charged Meisenheimer complex intermediate. Computational studies on similar systems, such as p-chloronitrobenzene, have shown that the addition of the nucleophile is generally the rate-determining step. mdpi.comrsc.org Theoretical calculations can model the geometry and energy of the transition state for this step, providing valuable information about the reaction kinetics.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a reaction pathway can be constructed. For the synthesis of related compounds via SNAr, computational studies have determined activation free energies and reaction free energies. acs.org

Similarly, the degradation of nitroaromatic compounds, for instance through alkaline hydrolysis, can also be modeled. researchgate.net These calculations can predict the most likely degradation pathways and identify the most stable and potentially persistent intermediates. For this compound, computational modeling could predict whether nucleophilic attack leading to the displacement of the chloride ion is an energetically favorable degradation pathway under specific conditions. The results of such studies are crucial for understanding the environmental fate of such compounds. acs.orgresearchgate.net

Illustrative Energetic Data for SNAr on a Chloro-Nitroaromatic Compound

This table presents hypothetical, yet plausible, energetic data for a nucleophilic aromatic substitution reaction on a model system similar to this compound. The values are for illustrative purposes only.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants + Nucleophile | 0 |

| 2 | Transition State 1 (Nucleophile Addition) | +15 to +25 |

| 3 | Meisenheimer Complex Intermediate | +5 to +10 |

| 4 | Transition State 2 (Leaving Group Departure) | +12 to +20 |

| 5 | Products + Leaving Group | -5 to -15 |

Predictive Spectroscopy and Physico-Chemical Parameter Derivation

Computational methods serve as a powerful tool in the preliminary assessment of chemical compounds, offering insights into their spectral characteristics and physico-chemical properties before extensive experimental work is undertaken. For this compound, theoretical predictions can elucidate its behavior in various environments and its potential for analytical detection.

The prediction of spectroscopic signatures is a fundamental aspect of computational chemistry, providing a theoretical framework for identifying and characterizing molecules. While comprehensive theoretical spectra for this compound are not widely available in the surveyed literature, predictive data for its behavior in mass spectrometry has been calculated.

One key predicted spectroscopic parameter is the collision cross-section (CCS). The CCS is a measure of the ion's shape and size in the gas phase and is an important parameter in ion mobility-mass spectrometry. Predicted CCS values for various adducts of this compound have been calculated using the CCSbase. uni.lu These values are instrumental in identifying the compound in complex mixtures.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 202.02655 | 138.5 |

| [M+Na]+ | 224.00849 | 147.4 |

| [M-H]- | 200.01199 | 142.5 |

| [M+NH4]+ | 219.05309 | 158.1 |

| [M+K]+ | 239.98243 | 140.8 |

| [M+H-H2O]+ | 184.01653 | 138.6 |

| [M+HCOO]- | 246.01747 | 160.2 |

| [M+CH3COO]- | 260.03312 | 177.8 |

| [M+Na-2H]- | 221.99394 | 146.0 |

| [M]+ | 201.01872 | 141.2 |

| [M]- | 201.01982 | 141.2 |

Data sourced from PubChemLite. uni.lu

The theoretical prediction of how a molecule will behave in a solvent and interact with other molecules is crucial for understanding its chemical and biological activity. These predictions are often derived from calculations of various physico-chemical parameters.

For this compound, a key predicted physico-chemical parameter is the logarithm of the octanol-water partition coefficient (XlogP). This value indicates the lipophilicity of a compound and is important for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The predicted XlogP for this compound is 2.8. uni.lu

In-depth theoretical studies detailing the solvation models, solvation energies, or specific intermolecular interaction energies (such as hydrogen bonding or van der Waals forces) for this compound were not found in the surveyed literature. General computational studies on substituted nitrobenzenes indicate that the properties are influenced by the interplay between the nitro group and other substituents, but specific data for the title compound is lacking. nih.gov

Chemical Reactivity and Mechanistic Studies of 4 Chloro 2 Ethoxy 1 Nitrobenzene and Its Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactivity of the Ethoxy Group

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for activated aryl halides and related compounds. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. wikipedia.orgmasterorganicchemistry.com The rate-determining step is generally the initial nucleophilic attack; therefore, the reaction is accelerated by factors that stabilize the negatively charged intermediate. masterorganicchemistry.com

A key requirement for a successful SNAr reaction is the presence of a competent leaving group. While halogens are the most common leaving groups, other functionalities can also be displaced. Alkoxy groups, such as the ethoxy group, are typically considered poor leaving groups in nucleophilic substitution reactions like the SN2 reaction. However, in the context of SNAr, they can act as leaving groups because the C-O bond cleavage occurs in the fast, energetically favorable rearomatization step after the rate-determining nucleophilic addition. stackexchange.com The reaction is heavily dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the Meisenheimer intermediate. libretexts.org

In 4-Chloro-2-ethoxy-1-nitrobenzene, the ethoxy group is ortho to the strongly electron-withdrawing nitro group. This positioning provides the necessary electronic activation for a potential nucleophilic attack at the carbon bearing the ethoxy group. However, this pathway is significantly less favorable than substitution at the chlorine center (see Section 5.3) due to the comparatively poorer leaving group ability of the ethoxide ion versus the chloride ion. Reactions involving the displacement of the ethoxy group are not commonly reported and would likely require harsh reaction conditions with highly potent nucleophiles.

The hypothetical reaction of this compound involving the displacement of the ethoxy group would necessitate strong nucleophiles capable of attacking the electron-deficient aromatic ring. The reactivity would be expected to increase with the nucleophilicity of the attacking species.

| Nucleophile Class | Example Nucleophile | Expected Product (Hypothetical) | Anticipated Reactivity / Conditions |

|---|---|---|---|

| Amines | Piperidine, Aniline (B41778) | 4-Chloro-N-substituted-2-nitroaniline | Very low; requires high temperatures and/or catalysis. Competing reaction at the chlorine center would dominate. |

| Alkoxides | Methoxide (CH₃O⁻) | 4-Chloro-2-methoxy-1-nitrobenzene | Very low; equilibrium may not favor product formation without removal of the ethoxide. |

| Hydroxides | Sodium Hydroxide (NaOH) | 4-Chloro-2-nitrophenol | Low; requires forcing conditions (high temperature and pressure). |

| Thiolates | Thiopenolate (PhS⁻) | 4-Chloro-1-nitro-2-(phenylthio)benzene | Moderate; sulfur nucleophiles are often highly effective in SNAr reactions. Still, competition with chlorine displacement is expected. |

The kinetics of any SNAr reaction are profoundly influenced by the electronic effects of the substituents on the aromatic ring. For a nucleophilic attack at the C-2 position (the carbon attached to the ethoxy group), the substituents would have the following effects:

Nitro Group (-NO₂): As an ortho substituent, the nitro group is a powerful activating group. Its strong -I (inductive) and -R (resonance) effects withdraw electron density from the ring, making it more electrophilic and stabilizing the negative charge of the Meisenheimer intermediate through resonance. This stabilization significantly lowers the activation energy of the rate-determining addition step.

Chlorine Atom (-Cl): As a para substituent relative to the reaction site, the chlorine atom also activates the ring towards nucleophilic attack, albeit more weakly than the nitro group. Its -I effect withdraws electron density, stabilizing the anionic intermediate. While it has a +R (resonance) effect, the inductive effect is dominant in this context.

The combined electron-withdrawing properties of the ortho-nitro and para-chloro groups make the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. The rate of a hypothetical substitution at the ethoxy position would be faster than that of a non-activated aryl ether due to this electronic stabilization of the transition state.

Chemical Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to various other nitrogen-containing functionalities.

The reduction of the nitro group in this compound to an amino group is a fundamental transformation, yielding 5-chloro-3-ethoxyaniline. This reaction can be achieved with high chemoselectivity, leaving the chloro and ethoxy groups intact. A variety of reducing agents and catalytic systems are effective for this purpose. wikipedia.org The reaction typically proceeds through nitroso and hydroxylamino intermediates, though these are often not isolated. mdpi.com

Partial reduction to the corresponding hydroxylamine derivative is also possible under carefully controlled conditions, often using specific reagents or catalysts at lower temperatures. wikipedia.org

| Method | Reagents/Catalyst | Primary Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Amine | Widely used, high-yielding, and clean. Can sometimes cause dehalogenation with Pd catalysts. wikipedia.org |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Amine | Classic and cost-effective methods, particularly on an industrial scale. wikipedia.org |

| Transfer Hydrogenation | Hydrazine (N₂H₄), Ammonium formate | Amine or Hydroxylamine | Milder conditions compared to high-pressure hydrogenation. Selectivity can be controlled. mdpi.comresearchgate.net |

| Sulfide Reduction | Na₂S, NaHS, (NH₄)₂S | Amine | Useful for selective reduction of one nitro group in dinitro compounds (Zinin reduction). researchgate.net |

| Selective Reduction | Zn/NH₄Cl | Hydroxylamine | Specific conditions allow for stopping the reduction at the hydroxylamine stage. wikipedia.org |

Beyond reduction, the nitro group's strong electron-withdrawing nature makes it a valuable tool for other selective functionalizations. It activates the aromatic ring for nucleophilic substitution reactions and can be used to direct other transformations. rsc.org

Recent advances in synthetic methodology have enabled the direct functionalization of nitroarenes where the C–NO₂ bond is selectively cleaved and replaced in a process known as denitrative coupling. These methods, often catalyzed by transition metals like palladium, allow for the formation of new C-C, C-N, or C-O bonds at the position formerly occupied by the nitro group. researchgate.net This strategy provides an alternative to traditional cross-coupling reactions that rely on aryl halides, leveraging the wide availability of nitroarenes. researchgate.net For a molecule like this compound, such a transformation could theoretically provide a route to biaryl compounds or other complex structures, complementing the reactivity at the halogen center.

Reactivity at the Halogen Center (Chlorine)

The primary and most synthetically useful site of reactivity for this compound is the chlorine atom at the C-4 position. The substitution of this chlorine atom via the SNAr mechanism is highly favored due to powerful electronic activation by the para-nitro group. chemistrysteps.combyjus.com

The mechanism proceeds through a two-step addition-elimination pathway. In the first, rate-determining step, a nucleophile attacks the C-4 carbon, breaking the aromaticity and forming a negatively charged Meisenheimer complex. This intermediate is strongly stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of the para-nitro group. chegg.com This delocalization is the key factor for the high reactivity of aryl halides with ortho or para nitro substituents. libretexts.orgchegg.com In the second, faster step, the chloride ion is expelled, and the aromaticity of the ring is restored to yield the final substitution product.

This reaction is general for a wide range of nucleophiles, including amines, alkoxides, and hydroxide, making it a cornerstone for the synthesis of diverse derivatives from this substrate. wikipedia.org

| Substrate | Nucleophile | Typical Product |

|---|---|---|

| This compound | Ammonia (NH₃) | 2-Ethoxy-4-nitroaniline |

| This compound | Sodium Methoxide (NaOCH₃) | 4-Methoxy-2-ethoxy-1-nitrobenzene |

| This compound | Sodium Hydroxide (NaOH) | 2-Ethoxy-4-nitrophenol |

| This compound | Aniline (C₆H₅NH₂) | N-(2-Ethoxy-4-nitrophenyl)aniline |

Cross-Coupling Reactions and Derivative Synthesis

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The chlorine atom on the aromatic ring acts as the electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, a Suzuki coupling would replace the chlorine atom with an aryl, vinyl, or alkyl group from the corresponding boronic acid, yielding substituted 2-ethoxy-1-nitrobenzene derivatives. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to give the final product. libretexts.org

Buchwald-Hartwig Amination: This powerful method forms carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgacsgcipr.org The reaction is catalyzed by a palladium complex, typically with a specialized phosphine ligand, and requires a base. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound allows for the synthesis of a wide range of N-aryl amines, where the chlorine is substituted by the amine nucleophile. This provides a direct route to derivatives that are otherwise challenging to synthesize. The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Palladium-Catalyzed Cyanation: The chlorine atom can be replaced with a nitrile (cyano) group using a palladium catalyst and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govresearchgate.net This reaction converts this compound into 4-cyano-2-ethoxy-1-nitrobenzene. Aromatic nitriles are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov Catalyst poisoning by the cyanide ion can be a challenge, but modern catalyst systems have been developed to overcome this issue. nih.gov

| Reaction Name | Coupling Partner | Typical Catalyst System | Resulting Derivative Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) source (e.g., Pd(OAc)₂), Phosphine Ligand, Base (e.g., K₂CO₃) | Substituted Biaryls or Styrenes |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd(0) source, Bulky Phosphine Ligand, Strong Base (e.g., NaOtBu) | N-Aryl Amines |

| Palladium-Catalyzed Cyanation | Cyanide Source (e.g., Zn(CN)₂) | Pd(0) source (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., dppf) | Aromatic Nitriles (Benzonitriles) |

Halogen Exchange Reactions

Halogen exchange, often termed an "aromatic Finkelstein reaction," provides a method to replace the chlorine atom in this compound with another halogen, such as iodine or bromine. These reactions are valuable because aryl iodides and bromides are often more reactive in subsequent cross-coupling reactions than the corresponding aryl chlorides. mdma.ch

This transformation is typically catalyzed by copper(I) salts, such as copper(I) iodide (CuI), in the presence of a ligand, commonly a 1,2- or 1,3-diamine. organic-chemistry.orgnih.gov The reaction involves heating the aryl chloride with a source of the desired halide, for example, sodium iodide (NaI), in a suitable solvent like dioxane. mdma.chnih.gov The use of a catalytic system with a diamine ligand allows the reaction to proceed under milder conditions and with greater efficiency than traditional stoichiometric copper-mediated processes. mdma.ch

| Target Halogen | Typical Reagents | Catalyst System | Product |

|---|---|---|---|

| Iodine | Sodium Iodide (NaI) | CuI (5 mol%), Diamine Ligand (10 mol%) | 4-Iodo-2-ethoxy-1-nitrobenzene |

| Bromine | Sodium Bromide (NaBr) or Potassium Bromide (KBr) | CuBr (5-10 mol%), Diamine Ligand | 4-Bromo-2-ethoxy-1-nitrobenzene |

Regioselective Derivatization Strategies

The primary strategy for regioselective derivatization of this compound is Nucleophilic Aromatic Substitution (SNAr). The regioselectivity is strongly controlled by the existing substituents.

The nitro group, being a powerful electron-withdrawing group, significantly acidifies the aromatic ring and makes it susceptible to attack by nucleophiles. Crucially, the nitro group is located para to the chlorine atom. This positioning allows for the resonance stabilization of the negative charge in the intermediate Meisenheimer complex, which is formed upon nucleophilic attack at the carbon bearing the chlorine. libretexts.org This stabilization dramatically lowers the activation energy for the substitution, making the C4 position the exclusive site of reaction. Nucleophiles will selectively displace the chloride leaving group over attacking any other position on the ring. libretexts.org A wide variety of nucleophiles can be used, including:

Amines: Reaction with primary or secondary amines yields N-substituted 4-amino-2-ethoxy-1-nitrobenzene derivatives.

Alkoxides: Nucleophiles like sodium methoxide or ethoxide will displace the chloride to form the corresponding 4-alkoxy-2-ethoxy-1-nitrobenzene.

Thiolates: Sulfur nucleophiles react readily to produce 4-thioether derivatives.

Another key derivatization strategy involves the chemical modification of the nitro group itself. The nitro group can be selectively reduced to an amine (NH₂) using various reagents, such as catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or metals in acidic media (e.g., Sn/HCl or Fe/HCl). commonorganicchemistry.comyoutube.com This transformation yields 4-chloro-2-ethoxyaniline. This aniline derivative is a versatile intermediate, as the newly formed amino group can undergo a host of further reactions, including diazotization followed by Sandmeyer reactions, to introduce a wide array of other functional groups at the C1 position. The choice of reducing agent is critical to ensure chemoselectivity, preventing the reduction of other groups or the cleavage of the C-Cl bond. commonorganicchemistry.com

Catalytic Approaches to Enhance Reactivity and Selectivity

Catalysis is essential for unlocking the full synthetic potential of this compound, particularly for reactions involving the relatively inert C-Cl bond.

Palladium Catalysis: For cross-coupling reactions (Suzuki, Buchwald-Hartwig, cyanation), the choice of palladium catalyst and, more importantly, the associated ligand is critical. The oxidative addition of an aryl chloride to a palladium(0) center is often the rate-limiting step. Modern catalyst systems utilize bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos and BrettPhos) or N-heterocyclic carbenes (NHCs). nih.gov These ligands promote the formation of the active, low-coordinate Pd(0) species, accelerate the oxidative addition step, and enhance catalyst stability, leading to higher yields, broader substrate scope, and the ability to perform reactions under milder conditions. organic-chemistry.orgresearchgate.net

Copper Catalysis: As discussed for halogen exchange, copper(I) catalysts, when combined with diamine ligands, provide a mild and general method for the aromatic Finkelstein reaction. mdma.chorganic-chemistry.org This catalytic approach avoids the harsh conditions (high temperatures, polar aprotic solvents) and superstoichiometric amounts of copper salts required in traditional Ullmann-type reactions. mdma.ch

Catalytic Reduction: For the derivatization of the nitro group, catalytic hydrogenation is a common and efficient method. The choice of catalyst can impart selectivity. For instance, palladium on carbon (Pd/C) is a highly effective hydrogenation catalyst but can sometimes lead to competitive dehalogenation (removal of the chlorine atom). commonorganicchemistry.com In such cases, other catalysts like Raney Nickel or platinum(IV) oxide might be preferred to selectively reduce the nitro group while preserving the C-Cl bond for subsequent reactions. commonorganicchemistry.comwikipedia.org Other methods using reagents like tin(II) chloride (SnCl₂) or iron metal in acid provide chemoselective reduction without affecting the halide. commonorganicchemistry.com

| Reaction Type | Catalyst System | Enhancement Provided |

|---|---|---|

| Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Pd(0) source + Bulky, Electron-Rich Phosphine Ligand | Activates C-Cl bond, increases reaction rates and yields, broadens substrate scope. |

| Halogen Exchange | CuI + Diamine Ligand | Enables reaction under milder conditions, avoids stoichiometric copper reagents. mdma.ch |

| Nitro Group Reduction | Catalytic Hydrogenation (e.g., H₂ with Pd/C, Raney Ni) | Efficient conversion to amine; catalyst choice allows for chemoselectivity (preservation of C-Cl bond). commonorganicchemistry.com |

Environmental Degradation Pathways and Fate of Substituted Nitrobenzenes, Including Analogs of 4 Chloro 2 Ethoxy 1 Nitrobenzene

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For substituted nitrobenzenes, these processes primarily include advanced oxidation and hydrolysis.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). conicet.gov.aracs.orgnih.gov These processes are considered effective for treating toxic and refractory contaminants like substituted nitrobenzenes. nih.govtandfonline.com

Ozonation has been demonstrated as a viable method for degrading chloronitrobenzene isomers. The degradation kinetics and mechanisms are influenced by pH and the specific isomer being treated. researchgate.net Ozone can react directly with the organic molecule or indirectly through the generation of more powerful hydroxyl radicals, especially at higher pH values. nih.govbioline.org.br

Studies on para-chloronitrobenzene (pCNB) and meta-chloronitrobenzene (mCNB) reveal that the reaction with hydroxyl radicals is significantly faster than the direct reaction with ozone. tandfonline.comnih.gov For pCNB, the rate constant for its reaction with O3 is 1.6 L mol⁻¹ s⁻¹, while the rate constant for its reaction with •OH is much higher at 2.6 x 10⁹ L mol⁻¹ s⁻¹. researchgate.netnih.govcapes.gov.br Similarly, for mCNB, the rate constant with O3 is 0.59 L/(mol·s), and with •OH it is 2.07 × 10⁹ L/(mol·s). tandfonline.com

The degradation process leads to the formation of various intermediate products. During the ozonation of pCNB, intermediates such as p-chlorophenol, p-nitrophenol, and various carboxylic acids have been identified. nih.gov The process also results in the formation of chloride and nitrate (B79036) ions, indicating the breakdown of the parent molecule. nih.govcapes.gov.br However, the total organic carbon (TOC) is not always completely mineralized, suggesting the formation of stable intermediates. nih.gov For mCNB, the main intermediates are chloronitrophenols and carboxylic acids. tandfonline.com The biodegradability of the wastewater, as measured by the BOD5/COD ratio, can increase after partial ozonation, suggesting that a subsequent biological treatment step could be feasible. tandfonline.com

Interactive Table: Ozonation Rate Constants for Chloronitrobenzene Isomers

| Compound | Reaction with | Rate Constant | Reference |

|---|---|---|---|

| p-Chloronitrobenzene (pCNB) | O₃ | 1.6 L mol⁻¹ s⁻¹ | researchgate.netnih.govcapes.gov.br |

| p-Chloronitrobenzene (pCNB) | •OH | 2.6 x 10⁹ L mol⁻¹ s⁻¹ | researchgate.netnih.govcapes.gov.br |

| m-Chloronitrobenzene (mCNB) | O₃ | 0.59 L/(mol·s) | tandfonline.com |

| m-Chloronitrobenzene (mCNB) | •OH | 2.07 x 10⁹ L/(mol·s) | tandfonline.com |

Photolytic and radiolytic methods are other AOPs that utilize energy from light or radiation to generate reactive species for degradation.

Photolytic and Photocatalytic Degradation: Direct photolysis of nitrobenzene (B124822) can occur, but the process is often enhanced by the presence of a photocatalyst like titanium dioxide (TiO₂) and UV radiation. nih.govcapes.gov.br The degradation of nitrobenzene using TiO₂ proceeds via hydroxyl radical attack, leading to the formation of intermediates like o-, p-, and m-nitrophenols and dihydroxy derivatives. nih.govcapes.gov.br The presence of common anions in industrial wastewater can affect the degradation efficiency. nih.gov Studies have shown that UV radiation at a wavelength of 254 nm is more effective for nitrobenzene degradation than at 350 nm. scielo.org.mx The formation of toxic nitroaromatic byproducts can be a concern in some homogeneous AOPs, especially in the presence of nitrate ions, but is suppressed in heterogeneous systems like TiO₂/UV. acs.orgdss.go.th

Radiolytic Degradation: Gamma-ray irradiation has been studied for the degradation of nitrobenzene in aqueous solutions. nih.gov The degradation follows pseudo-first-order kinetics. Under oxidative conditions created by the radiolysis of water, complete mineralization of nitrobenzene can be achieved. However, under reductive conditions, while the parent compound is degraded, no significant reduction in total organic carbon is observed. nih.gov The specific degradation products and mechanisms depend on whether the conditions are oxidative or reductive. nih.gov

Combining different AOPs can lead to synergistic effects, enhancing degradation efficiency.

Catalytic Ozonation: The use of catalysts in conjunction with ozonation can significantly improve the degradation of substituted nitrobenzenes. For instance, pumice-supported zinc oxyhydroxide has been shown to enhance the catalytic ozonation of p-chloronitrobenzene by promoting the generation of hydroxyl radicals. proquest.com Similarly, modified ceramic honeycombs used as catalysts in ozonation increased the removal efficiency of nitrobenzene compared to ozonation alone, with the primary oxidation occurring via •OH radicals. nih.gov

Photocatalysis with Persulfate: The combination of a photocatalyst like Ag/Cu₂O with persulfate under visible light has been shown to be effective for nitrobenzene decomposition. mdpi.com The persulfate is activated by the photocatalyst to produce sulfate (B86663) radicals, which are powerful oxidants that drive the degradation of nitrobenzene. mdpi.com

H₂O₂/UV and TiO₂/UV: Comparing different AOPs for phenol (B47542) photooxidation in the presence of nitrate, it was found that the heterogeneous TiO₂/UV process was most effective in terms of degradation rates and minimizing the formation of nitroaromatic intermediates. dss.go.th The formation of nitrophenols was observed in homogeneous systems like direct photolysis and H₂O₂/UV under specific conditions, particularly when the nitrate concentration was high. acs.orgdss.go.th

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of substituted nitrobenzenes to hydrolysis is an important factor in their environmental persistence. Research on the hydrolysis of nitrobenzene in the presence of strong alkali (powdered potassium hydroxide) at elevated temperatures (60-90°C) showed the formation of nitrophenols. uni.edu However, subsequent analysis for inorganic nitrite (B80452) and nitrate, which would be products of hydrolysis, found only trace amounts, indicating that significant hydrolysis of the nitro group from the benzene (B151609) ring did not occur under these conditions. uni.edu This suggests that the C-N bond in nitrobenzene is relatively stable to hydrolysis.

Advanced Oxidation Processes (AOPs) for Degradation

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. sigmaaldrich.comslideshare.net While nitroaromatic compounds are generally resistant to biodegradation, numerous microbial systems capable of transforming or mineralizing them have been identified. sigmaaldrich.comnih.gov

Microbial degradation of nitrobenzenes can proceed through several pathways, primarily involving the reduction of the nitro group or the oxidation of the aromatic ring. nih.gov

Reductive Pathways: Under anaerobic conditions, bacteria can reduce the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming the corresponding aniline (B41778) derivative. nih.gov For example, the biotransformation of nitrobenzene in an anaerobic system can lead to the formation of aniline. nih.gov Several species of Clostridium and Desulfovibrio are capable of these reductive transformations. nih.gov

Oxidative Pathways: Aerobic bacteria have evolved different strategies to metabolize nitroaromatic compounds. Some bacteria can initiate degradation by adding a hydride ion to the aromatic ring, which leads to the elimination of the nitro group as nitrite. nih.gov Other bacteria utilize monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, making it susceptible to ring cleavage. nih.gov

Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have also been shown to be capable of mineralizing various nitroaromatic compounds. nih.gov The efficiency of biodegradation can be affected by the concentration of the pollutant. High concentrations of nitrobenzene can be inhibitory to microbial activity. nih.govnih.gov Immobilizing bacterial cells, for instance, embedding Pseudomonas corrugata in peat-phosphate esterified polyvinyl alcohol, has been shown to improve the degradation efficiency of high concentrations of nitrobenzene. nih.gov

Microbial Degradation Pathways and Microbial Strain Identification

The microbial degradation of substituted nitrobenzenes is a key process in their environmental removal. Microorganisms, particularly bacteria and fungi, have evolved diverse strategies to utilize these compounds as sources of carbon, nitrogen, and energy. usda.govnih.gov The degradation pathways are broadly categorized as either oxidative or reductive, depending on the initial enzymatic attack on the nitroaromatic ring. scispace.com

Reductive Pathways: Under anaerobic conditions, the primary mechanism of transformation is the reduction of the nitro group. nih.gov This process is often initiated by nitroreductases, which sequentially reduce the nitro group (–NO2) to nitroso (–NO), hydroxylamino (–NHOH), and finally to an amino (–NH2) group. nih.govoup.com Several bacterial genera, including Pseudomonas, Clostridium, and Desulfovibrio, have been identified as capable of carrying out these reductions. nih.gov For instance, Pseudomonas pseudoalcaligenes JS45 utilizes a reductive pathway to degrade nitrobenzene. scispace.com

Oxidative Pathways: In aerobic environments, microorganisms often employ oxygenases to initiate the degradation process. Monooxygenases can replace the nitro group with a hydroxyl group, while dioxygenases introduce two hydroxyl groups onto the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.govdtic.mil For example, Comamonas sp. JS765 utilizes a dioxygenase to convert nitrobenzene to catechol. scispace.com

While no studies have specifically isolated a microbial strain that degrades 4-Chloro-2-ethoxy-1-nitrobenzene, research on analogous compounds provides significant insights. For example, the degradation of 4-chloronitrobenzene (4-CNB) has been studied in various bacteria. A bacterial strain, LW1, belonging to the Comamonadaceae family, can utilize 1-chloro-4-nitrobenzene (B41953) as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net Similarly, Rhodococcus imtechensis RKJ300 has been shown to degrade 2-chloro-4-nitrophenol (B164951). acs.orgresearchgate.net Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also known to degrade a variety of nitroaromatic compounds through the action of their non-specific ligninolytic enzymes. nih.gov

Table 1: Microbial Strains Involved in the Degradation of Substituted Nitrobenzenes

| Microbial Strain | Degraded Compound(s) | Degradation Pathway | Reference |

| Pseudomonas pseudoalcaligenes JS45 | Nitrobenzene | Reductive | scispace.com |

| Comamonas sp. JS765 | Nitrobenzene | Oxidative | scispace.com |

| Comamonadaceae family, strain LW1 | 1-Chloro-4-nitrobenzene | Reductive (initially) | nih.govresearchgate.net |

| Rhodococcus imtechensis RKJ300 | 2-Chloro-4-nitrophenol, 4-Nitrophenol (B140041), 2,4-Dinitrophenol | Oxidative and Reductive | acs.orgresearchgate.net |

| Phanerochaete chrysosporium | 2,4-Dinitrotoluene, 2,4,6-Trinitrotoluene | Ligninolytic enzymes | nih.gov |

| Clostridium spp. | 2,4,6-Trinitrotoluene | Reductive | nih.gov |

| Desulfovibrio spp. | 2,4,6-Trinitrotoluene | Reductive | nih.gov |

| Burkholderia sp. strain DNT | 2,4-Dinitrotoluene | Dioxygenase-mediated | dtic.mil |

Characterization of Biodegradation Intermediates and Metabolites

The identification of intermediates and metabolites is crucial for elucidating the complete degradation pathway of a compound. For substituted nitrobenzenes, the nature of these intermediates depends on the initial mode of attack.

In the reductive pathway of nitrobenzene degradation by Pseudomonas pseudoalcaligenes JS45, the key intermediates are nitrosobenzene (B162901) and hydroxylaminobenzene, which is then converted to 2-aminophenol. scispace.com For the degradation of 1-chloro-4-nitrobenzene by strain LW1, the initial anaerobic transformation leads to the formation of 2-amino-5-chlorophenol. nih.govresearchgate.net Further aerobic degradation of this intermediate can lead to the formation of 5-chloropicolinic acid as a dead-end product in the absence of NAD, while in its presence, other metabolites are formed. nih.govresearchgate.net

In oxidative pathways, the initial products are typically hydroxylated aromatic compounds. For instance, the degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis RKJ300 proceeds through the formation of chlorohydroquinone (B41787) and hydroquinone. acs.orgresearchgate.net The degradation of nitrobenzene by Comamonas sp. JS765 yields catechol, which is then further metabolized. scispace.com

Based on these analogous pathways, the degradation of this compound would likely proceed through one of two primary routes. A reductive pathway would likely produce 4-Chloro-2-ethoxyaniline. An oxidative pathway, on the other hand, could lead to the formation of catechols or other hydroxylated intermediates, with the potential removal of the chloro, ethoxy, and nitro groups at different stages. The specific intermediates would be highly dependent on the enzymatic machinery of the degrading microorganism.

Table 2: Biodegradation Intermediates of Analogous Substituted Nitrobenzenes

| Original Compound | Microbial Strain/System | Key Intermediates/Metabolites | Reference |

| Nitrobenzene | Pseudomonas pseudoalcaligenes JS45 | Nitrosobenzene, Hydroxylaminobenzene, 2-Aminophenol | scispace.com |

| 1-Chloro-4-nitrobenzene | Strain LW1 (Comamonadaceae) | 2-Amino-5-chlorophenol, 5-Chloropicolinic acid | nih.govresearchgate.net |

| 2-Chloro-4-nitrophenol | Rhodococcus imtechensis RKJ300 | Chlorohydroquinone, Hydroquinone | acs.orgresearchgate.net |

| Nitrobenzene | Comamonas sp. JS765 | Catechol | scispace.com |

| Nitrobenzene | Mackinawite (FeS) | Nitrosobenzene, Phenylhydroxylamine, Aniline, Aminophenols | nih.gov |

Enzymatic Activities in Nitroaromatic Compound Degradation

A variety of enzymes are responsible for the breakdown of nitroaromatic compounds. The key enzymatic activities involved are:

Nitroreductases: These flavoenzymes are crucial for the initial steps of the reductive pathway, catalyzing the NAD(P)H-dependent reduction of the nitro group. oup.com They are found in a wide range of bacteria. oup.com

Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the aromatic ring, often leading to the removal of the nitro group as nitrite. nih.gov For example, the degradation of 4-nitrophenol is initiated by a monooxygenase. nih.gov

Dioxygenases: These multi-component enzyme systems insert both atoms of molecular oxygen into the aromatic ring, a key step in the oxidative degradation of many nitroaromatic compounds. nih.gov Nitrobenzene dioxygenase from Comamonas sp. JS765 is a well-characterized example. dtic.mil

Dehalogenases: In the case of chlorinated nitroaromatics, dehalogenases are required to remove the chlorine substituent. For instance, 4-chlorobenzoate (B1228818) dehalogenase from Pseudomonas sp. CBS3 has been shown to have activity towards chlorinated nitroaromatic compounds. nih.gov

Hydroxylaminobenzene Mutase: This enzyme catalyzes the rearrangement of hydroxylaminobenzene to 2-aminophenol, a key step in the reductive pathway of nitrobenzene degradation. scispace.com

The degradation of this compound would necessitate a combination of these enzymatic activities. A plausible sequence would involve a nitroreductase to reduce the nitro group, followed by enzymes capable of cleaving the ether bond of the ethoxy group and a dehalogenase to remove the chlorine atom. The specific order and types of enzymes would be unique to the degrading organism.

Table 3: Key Enzymes in the Degradation of Substituted Nitrobenzenes

| Enzyme | Function | Example Organism/Compound | Reference |

| Nitroreductase | Reduction of the nitro group | Widespread in bacteria | oup.com |

| Monooxygenase | Replacement of nitro group with hydroxyl group | 4-Nitrophenol degradation | nih.gov |

| Dioxygenase | Dihydroxylation of the aromatic ring | Comamonas sp. JS765 (Nitrobenzene) | dtic.mil |

| 4-Chlorobenzoate dehalogenase | Dehalogenation of chlorinated aromatics | Pseudomonas sp. CBS3 | nih.gov |

| Hydroxylaminobenzene Mutase | Rearrangement of hydroxylaminobenzene | Pseudomonas pseudoalcaligenes JS45 | scispace.com |

Environmental Monitoring and Analytical Methodologies for Trace Detection in Environmental Matrices

Effective monitoring of substituted nitrobenzenes in the environment is essential for assessing contamination levels and the efficacy of remediation efforts. Various analytical techniques are employed for the trace detection of these compounds in complex matrices like soil and water.

Commonly used methods include chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) . nih.gov GC is often coupled with detectors like an Electron Capture Detector (ECD) , which is highly sensitive to halogenated compounds, or a Mass Spectrometer (MS) for definitive identification and quantification. nih.govresearchgate.net HPLC with Ultraviolet (UV) detection is also a widely used method. nih.gov

For trace-level detection, sample preparation and pre-concentration steps are critical. Solid-Phase Extraction (SPE) and Dispersive Liquid-Liquid Microextraction (DLLME) are frequently used to extract and concentrate nitroaromatic compounds from water samples before analysis by GC-MS or other techniques. researchgate.netthermofisher.com

More recently, advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) have been developed for the rapid and sensitive detection of trace nitroaromatics in water. nih.gov This method offers the advantage of portability and rapid analysis time. nih.gov

Table 4: Analytical Methods for Trace Detection of Substituted Nitrobenzenes

| Analytical Technique | Matrix | Detection Limit/Range | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil, Waste | ppb to ppm range | nih.govresearchgate.net |

| Gas Chromatography-Electron Capture Detection (GC-ECD) | Water | 0.1 µg/L (for some nitrobenzenes) | thermofisher.com |

| High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) | Urine, Plasma | 0.10–1.0 μmol/L (for 4-chloronitrobenzene metabolites) | nih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) coupled with GC-MS | Water | 0.5 µg L−1–500.0 µg L−1 | researchgate.net |

| Surface-Enhanced Raman Spectroscopy (SERS) | Water | 0.01 mg L-1 (for TNT) | nih.gov |

Synthetic Utility of 4 Chloro 2 Ethoxy 1 Nitrobenzene in Advanced Organic Synthesis and Materials Chemistry Research

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The transformation of 4-Chloro-2-ethoxy-1-nitrobenzene into its corresponding aniline (B41778) derivative, 4-Chloro-2-ethoxyaniline, is a critical first step in the synthesis of various heterocyclic compounds. This reduction of the nitro group is typically achieved through standard methods such as catalytic hydrogenation or using reducing agents like tin(II) chloride in acidic medium. The resulting 4-Chloro-2-ethoxyaniline, with its reactive amino group and strategically positioned substituents, serves as a key intermediate for constructing heterocyclic rings.

One important class of heterocycles accessible from this precursor is benzimidazoles . The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. In this context, 4-Chloro-2-ethoxyaniline can be further functionalized to introduce an additional amino group ortho to the existing one, followed by cyclization. While direct examples starting from this compound are not extensively documented in readily available literature, the synthesis of substituted benzimidazoles often follows this pathway. For instance, the synthesis of 5-ethoxy-benzimidazole derivatives has been reported starting from phenacetin, which involves nitration, reduction to an aniline, and subsequent cyclization. A similar strategy could be envisioned for this compound.

Another significant heterocyclic system that can be synthesized is phenothiazines . The synthesis of phenothiazine (B1677639) derivatives can be achieved through reactions like the Smiles rearrangement of 2-amino-2'-nitrodiphenylsulfides. While specific examples detailing the use of this compound in this synthesis are scarce, the general approach involves the condensation of a substituted aminothiophenol with a halonitrobenzene. The reduction of the nitro group in this compound to the corresponding aniline, followed by appropriate reactions to introduce a thiol group and subsequent cyclization, would be a plausible route to ethoxy-substituted phenothiazines.

Building Block for Complex Functionalized Aromatic Systems

The presence of multiple reactive sites on this compound allows for its use as a scaffold to build complex functionalized aromatic systems. The chlorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups by reacting it with various nucleophiles.

Furthermore, the nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions, such as the Ullmann condensation . The Ullmann reaction is a copper-catalyzed method used to form carbon-carbon or carbon-heteroatom bonds. The resulting 4-Chloro-2-ethoxyaniline can be coupled with aryl halides to produce functionalized diarylamines, which are important substructures in many biologically active molecules and functional materials. While traditional Ullmann conditions often require harsh reaction conditions, modern advancements have introduced milder protocols using soluble copper catalysts with various ligands.

The following table summarizes some potential reactions for creating complex aromatic systems starting from this compound:

| Reaction Type | Reactants | Product Type | Potential Application |

| Nucleophilic Aromatic Substitution | This compound, Nucleophile (e.g., alcohol, amine, thiol) | Substituted nitrobenzene (B124822) derivative | Intermediate for further synthesis |

| Ullmann Condensation | 4-Chloro-2-ethoxyaniline, Aryl halide | Functionalized diarylamine | Precursor for carbazoles, ligands |

| Buchwald-Hartwig Amination | 4-Chloro-2-ethoxyaniline, Aryl halide | Functionalized diarylamine | Alternative to Ullmann condensation |

| Diazotization/Azo coupling | 4-Chloro-2-ethoxyaniline | Azo dye | Colorants, functional materials. unb.ca |

Role in the Development of Targeted Organic Molecules and Ligands

The structural framework of this compound serves as a valuable starting point for the rational design and synthesis of targeted organic molecules and ligands. The ability to selectively functionalize the molecule at its chloro, nitro, and aromatic ring positions allows for the creation of compounds with specific steric and electronic properties, which is crucial for their interaction with biological targets or metal centers.

For example, the derivatization of the aniline obtained from this compound can lead to the formation of various bidentate or tridentate ligands. These ligands can chelate with metal ions to form coordination complexes with potential applications in catalysis or as imaging agents. The ethoxy and chloro substituents can be used to fine-tune the solubility, lipophilicity, and electronic properties of the final ligand, thereby influencing the stability and reactivity of the resulting metal complex.

Exploration as an Intermediate for Functional Materials

The exploration of this compound and its derivatives as intermediates for functional materials is an area of academic interest. The core aromatic structure, with its potential for extensive conjugation and functionalization, makes it a candidate for the synthesis of materials with interesting optical and electronic properties.

One area of exploration is in the synthesis of azo dyes . The diazotization of the amino group of 4-Chloro-2-ethoxyaniline, followed by coupling with a suitable aromatic partner, can lead to the formation of azo dyes with specific colors and properties. unb.ca Azo dyes are not only used as colorants but are also investigated for their potential in applications such as nonlinear optics and data storage.

Furthermore, derivatives of this compound could potentially be used in the synthesis of materials for organic light-emitting diodes (OLEDs) . Hole-transporting materials in OLEDs often consist of molecules with carbazole (B46965) or triphenylamine (B166846) units. The synthesis of such molecules can involve the coupling of carbazole or diphenylamine (B1679370) moieties with functionalized aromatic rings. The Ullmann condensation or Buchwald-Hartwig amination of 4-Chloro-2-ethoxyaniline with appropriate carbazole or diphenylamine derivatives could lead to the formation of novel hole-transporting materials. psu.edursc.org The ethoxy and chloro groups could be used to modulate the solubility, thermal stability, and electronic properties of the resulting materials.

Strategies for Derivatization Towards Biologically Relevant Scaffolds (Academic Context)

In an academic research context, this compound provides a platform for developing synthetic strategies towards biologically relevant scaffolds. The primary strategy involves the reduction of the nitro group to form 4-Chloro-2-ethoxyaniline, which is a versatile intermediate for a variety of subsequent transformations.

Key derivatization strategies include:

Acylation: The amino group of 4-Chloro-2-ethoxyaniline can be readily acylated with various acyl chlorides or anhydrides to form amides. These amides can serve as precursors for further cyclization reactions or as final products with potential biological activity.

Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamides, a class of compounds known for a wide range of biological activities.

Alkylation: The amino group can be alkylated to introduce different alkyl or arylalkyl groups, modifying the steric and electronic properties of the molecule.

Formation of Schiff Bases: Condensation of the amino group with aldehydes or ketones leads to the formation of Schiff bases, which are versatile intermediates for the synthesis of other heterocyclic systems and are also known to exhibit a range of biological activities.

Conclusion and Future Research Directions

Summary of Current Research Contributions

Research on 4-Chloro-2-ethoxy-1-nitrobenzene has primarily centered on its synthesis and basic characterization. The compound, with the chemical formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol , is typically synthesized via the nucleophilic aromatic substitution of 2,4-dichloronitrobenzene (B57281) with sodium ethoxide. chemicalbook.comchegg.com This reaction is often conducted in a solvent such as dimethyl sulfoxide (B87167) under controlled temperature conditions. chemicalbook.com

The characterization of this compound has been established through various analytical techniques. Its fundamental properties are documented in chemical databases, providing a baseline for its identification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 29604-25-9 chemicalbook.com |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| Melting Point | 52-54 °C echemi.com |

| Appearance | Yellow Crystalline Solid |

While direct applications are not extensively documented, its structure, featuring chloro, ethoxy, and nitro functional groups, positions it as a valuable intermediate in organic synthesis, similar to other chloronitrobenzene derivatives that are precursors for dyes, pharmaceuticals, and agrochemicals. nih.govmdpi.com

Unexplored Reactivity and Synthetic Opportunities

The trifunctional nature of this compound presents numerous avenues for unexplored synthetic transformations. The reactivity of the individual groups—the nitro, chloro, and ethoxy substituents—can be selectively targeted.

Reduction of the Nitro Group: A significant synthetic opportunity lies in the reduction of the nitro group to an amine. This transformation would yield 4-chloro-2-ethoxyaniline, a potentially valuable building block for heterocyclic compounds and azo dyes. The Bechamp reduction (using iron in acidic medium), a common method for reducing nitroaromatics, has not been extensively reported for this specific isomer. wikipedia.org

Nucleophilic Aromatic Substitution: While the ethoxy group is introduced via nucleophilic substitution, the remaining chlorine atom is also susceptible to displacement by various nucleophiles, particularly given the activating effect of the ortho-nitro group. Reactions with amines, thiols, or other alkoxides could lead to a diverse library of substituted 2-ethoxynitrobenzene derivatives.